
6-(3-Methoxyphenoxy)pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydrogens . They are used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids can be synthesized from various starting materials, and their synthesis often involves the use of transition metal catalysts . The specific synthesis pathway would depend on the starting materials and the desired boronic acid derivative.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure would depend on the specific boronic acid derivative.
Chemical Reactions Analysis
Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on the specific derivative. For example, some boronic acids are solid at room temperature, while others are liquid . The exact properties would depend on the specific boronic acid derivative.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
6-(3-Methoxyphenoxy)pyridine-3-boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The boronic acid acts as a nucleophilic partner, coupling with various electrophilic partners to synthesize biaryl compounds, which are crucial in pharmaceuticals, agrochemicals, and organic materials.
Sensing Applications
Boronic acids, including 6-(3-Methoxyphenoxy)pyridine-3-boronic acid , have been utilized in sensing applications due to their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the development of sensors for sugars, which is particularly important in the monitoring of glucose levels for diabetic care.
Biological Labelling and Protein Modification
The interaction of boronic acids with diols is also beneficial in biological labelling and protein modification . 6-(3-Methoxyphenoxy)pyridine-3-boronic acid can be used to label glycoproteins and other diol-containing biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Development of Therapeutics
The diol-binding property of boronic acids is further applied in the development of therapeutics . Compounds like 6-(3-Methoxyphenoxy)pyridine-3-boronic acid can be designed to interact with biological molecules, potentially leading to new treatments for diseases that involve glycosylated proteins or cells.
Separation Technologies
In separation technologies, boronic acids are used to selectively bind and isolate molecules containing diols . 6-(3-Methoxyphenoxy)pyridine-3-boronic acid could be employed in chromatography or other separation methods to purify complex mixtures, such as those found in biological samples.
Electrophoresis of Glycated Molecules
Boronic acids have been used in the electrophoresis of glycated molecules . The selective binding to glycated proteins allows for their separation and analysis, which is crucial in the study of long-term glucose control in diabetic patients.
Polymer Chemistry
In polymer chemistry, boronic acids are incorporated into polymers for their dynamic covalent bonding capabilities . 6-(3-Methoxyphenoxy)pyridine-3-boronic acid could be used to create responsive or self-healing materials, which have applications in smart coatings and drug delivery systems.
Organoboron Chemistry
Lastly, 6-(3-Methoxyphenoxy)pyridine-3-boronic acid plays a role in organoboron chemistry, which is fundamental to the synthesis of complex organic molecules . Its stability and reactivity make it a versatile building block for the construction of various organic structures.
Wirkmechanismus
Eigenschaften
IUPAC Name |
[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJZYPOHOACOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenoxy)pyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

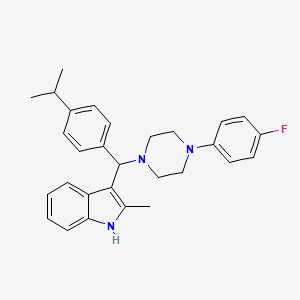
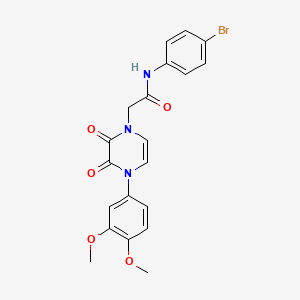
![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)
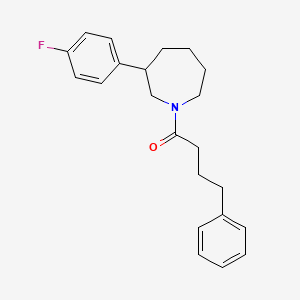
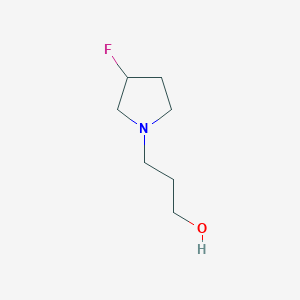

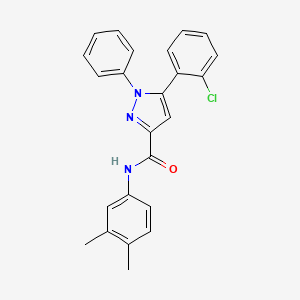
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)
![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)
